Dithiophosphoric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

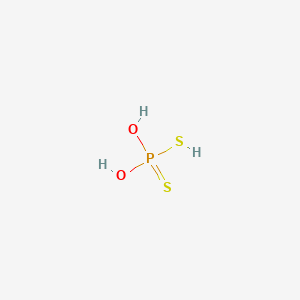

Dithiophosphoric acid is a phosphorothioic acid that is the phosphoric acid having two of its oxygen atoms replaced by sulfur atoms. It is a conjugate acid of a dithiophosphate(2-).

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion.

Aplicaciones Científicas De Investigación

Catalytic Applications

Asymmetric Catalysis:

Dithiophosphoric acids have emerged as effective catalysts for asymmetric transformations. They facilitate the intramolecular hydroamination and hydroarylation of dienes and allenes, yielding heterocyclic products with high enantiomeric excess. This catalytic system operates through a unique mechanism involving the formation of a dithiophosphate intermediate, which enhances regioselectivity and enantioselectivity in reactions that were previously challenging to achieve using traditional methods .

Mechanistic Insights:

Research indicates that the increased polarizability of sulfur in dithiophosphoric acids contributes to their acidity and nucleophilicity compared to oxygenated analogs. This property allows for efficient activation of polarized functional groups, making DTPA suitable for metal-free catalytic processes .

Lubricants and Anti-wear Agents

Ashless Dithiophosphate Compounds:

this compound is utilized in the synthesis of ashless dithiophosphate (ADP) compounds, which serve as environmentally friendly alternatives to traditional zinc dialkyldithiophosphate (ZDDP) additives in lubricants. These compounds exhibit effective anti-wear properties while minimizing metal content in lubricants .

Performance Evaluation:

Studies show that ADPs significantly reduce wear in tribological applications. The performance varies based on the alkyl chain length of the dithiophosphate; shorter chains generally provide better anti-wear properties at lower treat rates compared to longer chains. This characteristic is attributed to the higher phosphorus and sulfur content in short-chain ADPs .

Chemical Reagents

Synthesis of Dithiophosphate Derivatives:

this compound acts as a precursor for synthesizing various dithiophosphate derivatives, which are employed in multiple chemical reactions, including nucleophilic substitutions. These derivatives have been shown to react with O-thioacylhydroxylamines to produce acyl thiophosphoryl disulfides, expanding the utility of DTPA in synthetic organic chemistry .

Biological Applications

Cytotoxicity Studies:

Recent investigations into new derivatives of dithiophosphonic acids have revealed potential cytotoxic effects against liver and colon cancer cell lines. Certain complexes exhibit activity comparable to established anticancer agents, suggesting that dithiophosphate derivatives may have therapeutic applications in oncology .

Data Tables

Case Studies

-

Asymmetric Hydroamination:

A study demonstrated the use of chiral dithiophosphoric acids in catalyzing hydroamination reactions with high selectivity. The mechanism involved covalent catalysis, providing insights into how DTPA can facilitate complex organic transformations without metal catalysts . -

Lubricant Formulation:

Research comparing ashless dithiophosphate additives to traditional ZDDP highlighted that while ADPs may have slightly inferior antiwear properties, they offer significant environmental advantages due to reduced metal content. This study emphasized the importance of tailoring alkyl chain lengths for optimal performance in specific applications . -

Anticancer Activity:

A series of new dithiophosphonic acid derivatives were synthesized and tested for cytotoxicity against cancer cell lines. Results indicated that certain complexes exhibited promising activity, warranting further investigation into their potential as therapeutic agents in cancer treatment .

Propiedades

Número CAS |

15834-33-0 |

|---|---|

Fórmula molecular |

H3O2PS2 |

Peso molecular |

130.13 g/mol |

Nombre IUPAC |

dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5) |

Clave InChI |

NAGJZTKCGNOGPW-UHFFFAOYSA-N |

SMILES |

OP(=S)(O)S |

SMILES canónico |

[H+].[H+].[H+].[O-]P(=S)([O-])[S-] |

Key on ui other cas no. |

15834-33-0 |

Descripción física |

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. |

Números CAS relacionados |

19210-06-1 (zinc salt) |

Sinónimos |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.